

Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a significant intermediate in the manufacturing of dyes and pigments and a compound of interest in various research applications.^{[1][2]} This document provides a comprehensive overview of the most efficient and environmentally conscious synthesis route, beginning with 2-aminophenol, and includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The primary and most efficient industrial synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** involves a two-step electrophilic aromatic substitution process starting from 2-aminophenol.^{[1][3]} This method is favored due to its relatively short reaction route, simple technique, and avoidance of hazardous reagents like iron powder, which is common in older methods that begin with chlorobenzene.^[3]

The synthesis proceeds as follows:

- Sulfonation: 2-Aminophenol is first reacted with sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, yielding an intermediate, 3-amino-4-hydroxybenzenesulfonic acid.

- Nitration: The sulfonated intermediate is then nitrated using nitric acid or a nitrate salt to introduce a nitro group at the 5-position, resulting in the final product, **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.^[3]

This sequential introduction of functional groups is critical for achieving high yield and selectivity.^[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described in the scientific literature, providing a comprehensive guide for the laboratory-scale synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid (Sulfonation of 2-Aminophenol)

Materials:

- 2-Aminophenol
- Concentrated Sulfuric Acid (98%)

Procedure:

- In a reaction vessel equipped with a stirrer and a thermometer, carefully add 2-aminophenol to concentrated sulfuric acid.
- The mixture is heated to initiate the sulfonation reaction. The reaction temperature and duration are critical parameters that should be optimized for maximum yield.
- Upon completion of the reaction, the mixture is cooled, and the product, 3-amino-4-hydroxybenzenesulfonic acid, is isolated.

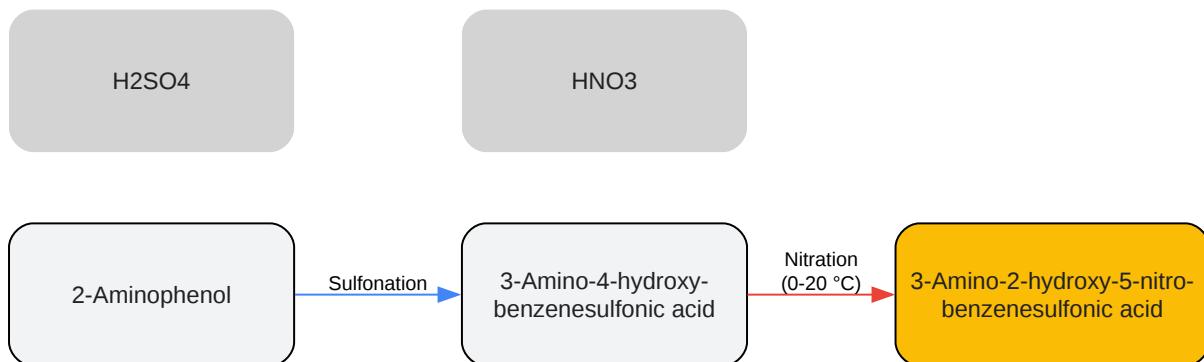
Step 2: Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (Nitration)

Materials:

- 3-Amino-4-hydroxybenzenesulfonic acid (from Step 1)
- Nitric Acid or a suitable nitrate salt
- Sulfuric Acid (optional, as a solvent/catalyst)

Procedure:

- The 3-amino-4-hydroxybenzenesulfonic acid intermediate is dissolved or suspended in a suitable solvent, which can be the reaction liquor from the previous step.
- The reaction mixture is cooled to a temperature range of -15°C to 80°C, with a preferential range of 0-20°C for optimal selectivity and safety.[3]
- Nitric acid or a nitrate salt is added dropwise to the cooled reaction mixture while maintaining the desired temperature.
- After the addition is complete, the reaction is allowed to proceed for a set duration to ensure complete nitration.
- The final product, **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, is then isolated from the reaction mixture through purification processes.[3] The product can be salified if required for specific applications.[3]


Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** via the 2-aminophenol pathway.

Parameter	Value	Reference
Product Yield	90%	[3]
Product Purity (HPLC)	98%	[3]
Product Purity (Diazonium Titration)	98%	[3]
Appearance	Khaki color powder	[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** from 2-aminophenol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 4. To cite this document: BenchChem. [Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275784#synthesis-pathway-for-3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com